2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-ethoxyphen yl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the preparation of the triazole ring through the reaction of aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditionsThe final step involves the acylation of the triazole derivative with an appropriate acylating agent to form the acetamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: This compound features a similar triazole ring and phenyl group but differs in its functional groups and overall structure.
Sulfathiazole: A thiazole derivative with antimicrobial properties, similar in its heterocyclic structure but different in its specific functional groups.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphen yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H25N5O3S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-28-17-10-8-16(9-11-17)23-19(27)13-30-21-25-24-20(26(21)22)15-6-5-7-18(12-15)29-14(2)3/h5-12,14H,4,13,22H2,1-3H3,(H,23,27) |
InChI Key |
BVNNRRFHYPVGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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